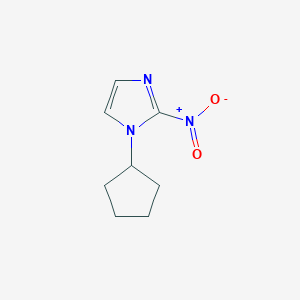

1-cyclopentyl-2-nitro-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-cyclopentyl-2-nitroimidazole |

InChI |

InChI=1S/C8H11N3O2/c12-11(13)8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

LXBSSHPWNMYEEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=CN=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 2 Nitro 1h Imidazole

Classical Synthetic Routes to 1-Cyclopentyl-2-nitro-1H-imidazole

The classical synthesis of this compound predominantly involves the N-alkylation of a 2-nitroimidazole (B3424786) precursor. This approach is a cornerstone in the synthesis of many N-substituted nitroimidazole derivatives. nih.govnih.gov The reaction typically proceeds by the nucleophilic substitution of a suitable cyclopentyl-containing electrophile by the deprotonated 2-nitroimidazole.

A general procedure involves the reaction of 2-nitroimidazole with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in the presence of a base and an appropriate solvent. derpharmachemica.com The choice of base and solvent is critical to the reaction's success, influencing both the rate of reaction and the yield of the desired product. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and acetone (B3395972) are frequently employed. derpharmachemica.comlew.ro

The reaction mechanism commences with the deprotonation of the imidazole (B134444) nitrogen by the base, forming a nucleophilic imidazolide (B1226674) anion. This anion then attacks the electrophilic carbon of the cyclopentyl halide, displacing the halide and forming the N-cyclopentyl bond.

Table 1: Comparison of Classical N-Alkylation Conditions for Nitroimidazoles

| Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| K₂CO₃ | Acetonitrile | 60 | 1-3 | 66-85 | |

| K₂CO₃ | DMF | Room Temp - 60 | 10 - 24 | Moderate | lew.ro |

| KOH | DMSO | Room Temp - 60 | Variable | Low to Moderate |

Note: Yields are generalized from the synthesis of various 1-alkyl-nitroimidazoles and may vary for this compound.

Modern and Greener Synthesis Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. For the synthesis of this compound, these efforts have focused on microwave-assisted synthesis and phase-transfer catalysis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. ias.ac.inmdpi.comnih.gov The application of microwave heating to the N-alkylation of 2-nitroimidazole with a cyclopentyl halide can significantly enhance the reaction rate. lew.roresearchgate.net This method often utilizes a solid support or is performed under solvent-free conditions, further contributing to its green credentials. ias.ac.in

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a practical and efficient method for the N-alkylation of nitroimidazoles, particularly when dealing with reactants that are soluble in different, immiscible phases. tandfonline.comyoutube.com In a solid-liquid PTC system, a quaternary ammonium (B1175870) salt is typically used as the catalyst to facilitate the transfer of the imidazolide anion from the solid phase (or an aqueous phase) to the organic phase containing the alkylating agent. tandfonline.comyoutube.com This technique can lead to excellent yields and avoids the need for harsh, anhydrous conditions.

Table 2: Modern Synthetic Approaches for N-Alkylation of Nitroimidazoles

| Method | Catalyst/Conditions | Solvent | Advantages | Reference |

| Microwave-Assisted | Montmorillonite K10 / Solvent-free | None | Rapid, high yields, environmentally benign | ias.ac.in |

| Phase-Transfer Catalysis | Quaternary ammonium salt | Biphasic (e.g., Toluene/Water) | High yields, mild conditions, simple work-up | tandfonline.com |

Stereoselective Synthesis Challenges and Achievements for this compound Derivatives

The introduction of a chiral center in derivatives of this compound, for instance, through substitution on the cyclopentyl ring, presents stereoselective synthesis challenges. While the parent compound is achiral, its derivatives with stereocenters would require enantioselective or diastereoselective synthetic strategies.

Currently, there is limited specific literature on the stereoselective synthesis of this compound derivatives. However, general approaches for the chiral resolution of racemic mixtures, which is a common practice in pharmaceutical chemistry, can be applied. wikipedia.orgrsc.org These methods include:

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization. wikipedia.org

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. wikipedia.orgresearchgate.net

The development of de novo asymmetric syntheses for such derivatives remains an area for future research.

Scale-Up Considerations in this compound Production for Research Purposes

The transition from laboratory-scale synthesis to larger-scale production for research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, key considerations include:

Reaction Conditions: The choice of reagents and solvents may need to be adapted for larger scale. For instance, highly exothermic reactions may require more controlled addition rates and efficient cooling systems. The use of more environmentally friendly and less hazardous solvents is also a critical factor. acs.org

Work-up and Purification: Procedures for extraction, washing, and purification need to be scalable. Column chromatography, while common in the lab, can be cumbersome and expensive on a larger scale. Crystallization is often a more viable option for purification of the final product. acs.org

Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reagents and the reaction itself, especially when handling larger quantities.

Impurities and Byproducts in this compound Synthesis: Characterization and Mitigation

During the synthesis of this compound, several impurities and byproducts can be formed. Their identification and control are crucial for obtaining a pure product.

The primary source of impurities arises from the N-alkylation step. Potential byproducts include:

Unreacted Starting Materials: Residual 2-nitroimidazole and cyclopentyl halide.

Over-alkylation Products: In cases where the alkylating agent can react further. However, for a simple cyclopentyl group, this is less likely.

Isomeric Products: While the alkylation of 2-nitroimidazole is generally expected to occur at the N-1 position, the formation of other isomers is a possibility that needs to be assessed. derpharmachemica.com

Products from Side Reactions: Decomposition of the starting materials or products under the reaction conditions.

Characterization and Mitigation:

Characterization: Impurities are typically identified and quantified using chromatographic techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). Spectroscopic methods like nuclear magnetic resonance (NMR) are invaluable for structural elucidation of both the desired product and any significant impurities. derpharmachemica.comnih.gov

Mitigation: The formation of impurities can be minimized by optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants. Purification techniques like column chromatography, recrystallization, and distillation are employed to remove impurities from the final product.

Table 3: Common Impurities in the Synthesis of 1-Alkyl-nitroimidazoles and Mitigation Strategies

| Impurity Type | Potential Source | Mitigation Strategy |

| Unreacted 2-nitroimidazole | Incomplete reaction | Optimization of reaction time and temperature; Use of a slight excess of the alkylating agent. |

| Unreacted Cyclopentyl Halide | Incomplete reaction; Use of excess | Optimization of stoichiometry; Purification by distillation or chromatography. |

| Isomeric Byproducts | Non-regioselective alkylation | Careful selection of base and solvent; Chromatographic separation. |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Cyclopentyl 2 Nitro 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Cyclopentyl-2-nitro-1H-imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the cyclopentyl and nitro-imidazole moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the cyclopentyl group. The two protons on the imidazole ring (at positions 4 and 5) would appear as two distinct signals, likely doublets, in the aromatic region of the spectrum. The strong electron-withdrawing effect of the adjacent nitro group at position 2 would shift these signals downfield. The cyclopentyl group would exhibit a complex set of signals in the aliphatic region. The single proton at the C1' position (methine proton) attached to the imidazole nitrogen would be expected to appear as a multiplet. The remaining eight protons on the other four carbons of the cyclopentyl ring would likely appear as overlapping multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. It is expected to show seven unique carbon signals. Two signals would correspond to the carbons of the imidazole ring (C4 and C5), with their chemical shifts influenced by the nitro group. The carbon atom C2, directly attached to the nitro group, would be significantly deshielded and appear far downfield. The cyclopentyl group would produce three distinct signals, one for the methine carbon (C1') attached to the nitrogen and two for the other methylene (B1212753) carbons (C2'/C5' and C3'/C4'), assuming rapid conformational averaging at room temperature.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and confirm the connectivity between the cyclopentyl ring and the nitrogen at position 1 of the imidazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole H-4/H-5 | Downfield (Aromatic Region) | Doublet (d) |

| Imidazole H-5/H-4 | Downfield (Aromatic Region) | Doublet (d) |

| Cyclopentyl CH (C1') | Aliphatic Region | Multiplet (m) |

| Cyclopentyl CH₂ | Aliphatic Region | Multiplet (m) |

(Note: Specific chemical shift and coupling constant values are not available in published literature.)

Table 2: Predicted ¹³C NMR Spectral Data for this compound| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | Far Downfield |

| Imidazole C4 | Downfield |

| Imidazole C5 | Downfield |

| Cyclopentyl C1' | Aliphatic Region |

| Cyclopentyl C2'/C5' | Aliphatic Region |

| Cyclopentyl C3'/C4' | Aliphatic Region |

(Note: Specific chemical shift values are not available in published literature.)

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is crucial for determining its exact molecular formula. The calculated exact mass for C₈H₁₁N₃O₂ is 181.0851 g/mol . HRMS analysis would be expected to provide a measured mass that corresponds to this value within a very narrow margin of error (typically < 5 ppm).

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that can be used for structural confirmation. Key predicted fragmentation pathways include:

Loss of the nitro group: A fragment corresponding to the loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds.

Loss of the cyclopentyl group: Cleavage of the N-C bond could result in a fragment corresponding to the 2-nitro-1H-imidazole cation or a cyclopentyl radical loss.

Fragmentation of the cyclopentyl ring: The cyclopentyl group itself can undergo fragmentation, leading to the loss of smaller alkyl fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 181 | Molecular Ion |

| [M - NO₂]⁺ | 135 | Loss of nitro group |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

| [C₃H₂N₃O₂]⁺ | 112 | 2-Nitroimidazole (B3424786) fragment |

(Note: These are predicted fragmentation patterns; experimental data is not available.)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net An analysis of the vibrational spectra provides valuable information about the functional groups present in the molecule.

For this compound, the key expected vibrational bands are:

N-O Stretching: The nitro group (NO₂) is expected to show two strong, characteristic stretching vibrations in the IR spectrum. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch appears between 1335-1380 cm⁻¹. These bands are often very intense.

C-H Stretching: The C-H stretches of the cyclopentyl group (aliphatic) would appear below 3000 cm⁻¹, while the C-H stretches of the imidazole ring (aromatic) would appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the imidazole ring's double bonds would be observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretch for the C-NO₂ bond would also be present, typically in the 800-900 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, providing a more complete picture of the molecule's vibrational framework.

Table 4: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1560-1500 | Strong |

| C=N/C=C Ring Stretch | 1600-1450 | Medium |

| Symmetric NO₂ Stretch | 1380-1335 | Strong |

(Note: These are predicted absorption regions based on functional groups; a full experimental spectrum is not available.)

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

A single-crystal X-ray diffraction study would provide a wealth of precise structural information, including:

Bond Lengths and Angles: The exact lengths of all covalent bonds (e.g., C-N, N-O, C-C, C-H) and the angles between them would be determined with very high precision. This data can offer insights into bond order and steric strain.

Conformation: The study would reveal the exact conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and its orientation relative to the planar imidazole ring.

Planarity: The planarity of the imidazole ring and the torsion angle of the nitro group relative to the ring would be precisely measured.

Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds (if any), dipole-dipole interactions, or van der Waals forces that govern the solid-state structure.

While experimental data for this specific molecule is not found in the literature, crystallographic data from related nitroimidazole structures show that intermolecular interactions involving the nitro group and imidazole nitrogen atoms often play a key role in the crystal packing. researchgate.net

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Bond Length (C2-N(O₂)) | Expected to be short due to electron delocalization |

| Torsion Angle (C-C-N-O) | Defines the twist of the nitro group relative to the ring |

(Note: This table represents the type of data obtained from an X-ray crystallography experiment, which has not been reported for this compound.)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in Asymmetric this compound Analogues

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.

However, these techniques would become essential for analyzing asymmetric analogues of this compound. For instance, if a substituent were introduced onto the cyclopentyl ring (e.g., at the 2' or 3' position), a chiral center would be created, resulting in a pair of enantiomers. CD and ORD spectroscopy could then be used to:

Distinguish between enantiomers: Each enantiomer would produce a mirror-image CD spectrum.

Determine absolute configuration: By comparing the experimental CD spectrum to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a chiral center could be assigned. nih.gov

Study conformational changes: The CD spectrum is highly sensitive to the molecule's conformation, making it a useful tool for studying conformational dynamics of chiral analogues in solution.

The electronic transitions of the nitro-imidazole chromophore would be the primary focus of such a CD analysis, with the sign and magnitude of the Cotton effects providing direct insight into the stereochemistry of the chiral analogue.

Mechanistic Investigations of 1 Cyclopentyl 2 Nitro 1h Imidazole Reactivity

Electron Transfer Mechanisms of 1-Cyclopentyl-2-nitro-1H-imidazole

The electron-withdrawing nature of the nitro group at the C2 position of the imidazole (B134444) ring makes this compound a prime candidate for electron transfer reactions. The initial and most crucial step in its bio-reductive activation is the acceptance of a single electron to form a nitro radical anion. This process is fundamental to the compound's mechanism of action in various applications, including as a potential radiosensitizer in hypoxic tumor cells.

The one-electron reduction potential (E¹₇) is a key parameter that quantifies the electron affinity of a compound. For 2-nitroimidazoles, these potentials are generally more positive than those of their 5-nitroimidazole counterparts, indicating they are more readily reduced. researchgate.net The presence of the cyclopentyl group at the N1 position is expected to have a modest, likely electron-donating, effect through induction, which could slightly modulate the reduction potential compared to a simple N-alkyl substituent.

Studies on various N-substituted 2-nitroimidazoles using techniques like pulse radiolysis have established a range of one-electron reduction potentials. researchgate.net These values are critical in predicting the efficiency of electron transfer from biological reductants, such as flavoproteins. nih.gov The reduction process is often in competition with the protective reaction of the nitro radical-anion with molecular oxygen, a key factor in its selective activity under hypoxic conditions. nih.gov

Table 1: One-Electron Reduction Potentials of Selected Nitroimidazoles at pH 7

| Compound | One-Electron Reduction Potential (E¹₇) in mV |

| 5-Formyl-1-methyl-2-nitroimidazole | -243 |

| 1-(2-Hydroxyethyl)-2-nitroimidazole | -398 |

| 1-Methyl-2-nitroimidazole | Not specified, but generally more positive than 5-nitroimidazoles |

| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | -486 |

| 4-Nitroimidazole (B12731) | ≤ -527 |

This table is generated based on data from pulse radiolysis studies on various nitroimidazoles and is intended to provide a comparative context for the reactivity of this compound. researchgate.net

Reductive Activation Pathways of the Nitro Group in this compound

Following the initial one-electron reduction, the nitro radical anion of this compound can undergo further reduction, leading to a cascade of reactive intermediates. The ultimate products of this reductive activation depend on the number of electrons transferred and the reaction conditions.

Under anaerobic conditions, the nitro group can be fully reduced to an amino group, a process that involves a total of six electrons. However, intermediate reduction products are often responsible for the compound's biological effects. A four-electron reduction leads to the formation of a hydroxylamino derivative. nih.gov In the case of N1-alkyl substituted 2-nitroimidazoles, this hydroxylamino intermediate can be unstable and may isomerize to an oxime form or undergo further reactions, including cleavage of the imidazole ring. nih.govrsc.org

The reduction can be mediated by various biological systems, including enzymes like pyruvate:ferredoxin oxidoreductase and hydrogenase. researchgate.networktribe.com The rate of reduction by these enzymatic systems has been shown to correlate with the one-electron reduction potential of the nitroimidazole derivative. researchgate.networktribe.com

Radical Intermediates in this compound Transformations

The formation of the nitro radical anion (R-NO₂⁻) is the genesis of a series of radical-mediated transformations. This transient species is central to the radiosensitizing effect of 2-nitroimidazoles. nih.govacs.org In hypoxic environments, where oxygen levels are low, the lifetime of this radical is prolonged, allowing it to react with biological macromolecules, such as DNA. ut.ee

Furthermore, the reaction of the nitro radical anion with oxygen, if present, regenerates the parent nitro compound and produces a superoxide (B77818) radical (O₂⁻), initiating a futile cycling process that can lead to oxidative stress. nih.gov

Protonation and Deprotonation Equilibria of this compound

The imidazole ring of this compound contains a basic nitrogen atom (N3) that can be protonated. The acidity constant, or pKa value, of the conjugate acid is a critical determinant of the compound's charge state at a given pH. The pKa of the parent imidazole is approximately 7. ut.ee The presence of the electron-withdrawing nitro group at the C2 position significantly decreases the basicity of the imidazole ring, resulting in a lower pKa value for the protonated form. Conversely, the N-H proton of an unsubstituted nitroimidazole can be acidic. For 2-nitroimidazole (B3424786) itself, the pKa for the loss of the N1-proton is around 8.5. researchgate.net However, in this compound, the N1 position is substituted, so this deprotonation is not possible.

The pKa of the nitro radical anion is also an important parameter, with values for nitroimidazoles reported to be in the range of 5.7–6.1. researchgate.net This indicates that at physiological pH, a significant portion of the radical intermediate will exist in its protonated, neutral radical form (R-NO₂H•). The protonation state of both the parent molecule and its radical intermediates can influence their reactivity, solubility, and ability to cross biological membranes.

Kinetic Studies of this compound Reactions

Kinetic studies of reactions involving 2-nitroimidazoles and their analogs provide valuable insights into their reactivity. For instance, studies on the reaction of 2-nitrothiazole, a related nitro-heterocycle, with nucleophiles have shown that the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. rsc.org These reactions often proceed through a two-step mechanism involving the formation of a Meisenheimer-like intermediate. rsc.org

Structure Activity Relationship Sar Investigations of 1 Cyclopentyl 2 Nitro 1h Imidazole Analogs

Impact of Substitutions on the Cyclopentyl Moiety of 1-Cyclopentyl-2-nitro-1H-imidazole

Research on various 1-substituted 2-nitroimidazoles has shown that the nature of the substituent at the N-1 position can significantly modulate biological efficacy. For instance, in the context of radiosensitization, the partition coefficient (a measure of lipophilicity) of the N-1 side chain has been identified as a critical parameter. nih.gov Generally, an optimal level of lipophilicity is required for efficient passage through cellular membranes to reach the target site.

Alterations to the cyclopentyl ring, such as the introduction of hydroxyl groups, would be expected to decrease lipophilicity, potentially impacting cell penetration and, consequently, biological activity. Conversely, the addition of small alkyl groups could increase lipophilicity. The steric bulk of the cyclopentyl group itself, and any substituents thereon, can also influence how the molecule fits into the binding pocket of a biological target.

Table 1: Hypothetical Impact of Cyclopentyl Moiety Substitutions on Physicochemical Properties

| Substitution on Cyclopentyl Ring | Expected Change in Lipophilicity | Potential Impact on Activity |

| -OH (Hydroxyl) | Decrease | May decrease cell penetration |

| -CH3 (Methyl) | Increase | May enhance cell penetration |

| =O (Keto) | Decrease | May alter electronic properties and solubility |

Influence of Imidazole (B134444) Ring Substitutions on this compound Derivatives

Modifications to the imidazole ring of 2-nitroimidazoles have been a major focus of SAR studies. The electronic and steric properties of substituents at positions 4 and 5 of the imidazole ring can profoundly affect the molecule's activity.

For many nitroimidazoles, the presence of small electron-donating groups, such as a methyl group, at the C-2 position can influence the electron density of the ring system. nih.gov However, in the case of this compound, this position is occupied by the critical nitro group. Therefore, substitutions at other positions are more relevant.

Studies on related nitroimidazoles have shown that the introduction of different functional groups on the imidazole ring can lead to significant changes in biological activity. For example, the position of the nitro group itself (e.g., 4-nitro vs. 5-nitro) dramatically alters the chemical reactivity and biological profile of the compounds. nih.gov Furthermore, the presence of other substituents on the imidazole ring can influence the reduction potential of the nitro group, which is often crucial for the mechanism of action of nitroaromatic compounds. nih.gov

The Role of the Nitro Group in the Molecular Activity of this compound

The nitro group at the C-2 position is a key pharmacophore in the this compound molecule. Its strong electron-withdrawing nature significantly influences the electronic properties of the imidazole ring and is fundamental to the biological activity of many nitroimidazole compounds. nih.gov

The mechanism of action for many nitroimidazoles involves the reductive activation of the nitro group. nih.gov This process, which is often more efficient under hypoxic (low oxygen) conditions, leads to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, and free radicals. nih.govnih.gov These reactive species can then interact with and damage critical cellular macromolecules like DNA and proteins, leading to cytotoxicity. nih.govcapes.gov.brnih.gov

The reduction potential of the nitroimidazole is a key determinant of its biological activity. A direct correlation has been observed between the one-electron reduction potential of nitroimidazoles and their efficacy as radiosensitizers and cytotoxic agents. nih.gov Therefore, any modification to the molecule that alters the ease of reduction of the nitro group is expected to have a significant impact on its biological activity. The removal or replacement of the nitro group generally leads to a loss of the characteristic biological activity associated with this class of compounds. nih.gov

Computational Approaches to SAR Analysis of this compound Analogs

Computational chemistry offers powerful tools for investigating the SAR of this compound analogs, providing insights that can guide the synthesis of new compounds. ijpsr.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable.

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. ijpsr.comscirp.org For a series of this compound analogs, various molecular descriptors could be calculated, including:

Electronic descriptors: Dipole moment, partial atomic charges, and energies of molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Indices that describe molecular branching and connectivity.

By correlating these descriptors with experimentally determined biological activity, a predictive QSAR model can be developed. Such models can help to identify the key molecular features driving activity and to predict the potency of novel, yet-to-be-synthesized analogs. ijpsr.com

Molecular docking simulations can provide a three-dimensional model of the interaction between this compound analogs and their putative biological target. These simulations can help to visualize the binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and explain the observed SAR at a molecular level.

Correlation of Molecular Descriptors with Observed In Vitro Molecular Interactions of this compound

The in vitro molecular interactions of this compound are intrinsically linked to its molecular properties, which can be quantified by various descriptors. The correlation between these descriptors and observed biological activity is a cornerstone of SAR and QSAR studies.

For nitroimidazoles, a strong correlation is often found between the electron affinity of the molecule and its biological activity. nih.gov The electron affinity, which is related to the energy of the LUMO, reflects the ease with which the nitro group can be reduced, initiating its bioactivation.

Lipophilicity, often expressed as logP, is another critical descriptor. It influences the compound's ability to cross biological membranes and reach its site of action. A parabolic relationship between logP and activity is often observed, where both very low and very high lipophilicity are detrimental to efficacy.

Topological and steric descriptors also play a role by defining the size and shape of the molecule, which determines its ability to fit into a specific binding site on a target macromolecule. The correlation of these descriptors with in vitro data allows for the development of predictive models that can accelerate the discovery of new and more potent analogs. scirp.org

Computational Chemistry and Molecular Modeling of 1 Cyclopentyl 2 Nitro 1h Imidazole

Density Functional Theory (DFT) Calculations for 1-Cyclopentyl-2-nitro-1H-imidazole Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity. Methods such as B3LYP with a suitable basis set are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.gov

These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. Furthermore, DFT is used to compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For nitroimidazole derivatives, DFT studies have been used to characterize their electronic structure and have been instrumental in designing new compounds. nih.gov Such studies often involve calculating the electrostatic potential (ESP) to identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850 Hartree |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Quantum Chemical Descriptors for this compound and its Derivatives

Quantum chemical descriptors are numerical values derived from the electronic and geometric structure of a molecule that quantify its various physicochemical properties. These descriptors are essential for developing Quantitative Structure-Activity Relationships (QSAR).

For this compound and its derivatives, several quantum chemical descriptors can be calculated to predict their behavior. These include:

Electronic Descriptors: Ionization potential, electron affinity, electronegativity, global hardness, and softness. These are calculated from the HOMO and LUMO energies.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometric Descriptors: These descriptors are based on the 3D structure of the molecule and include parameters like molecular volume and surface area.

These descriptors provide a basis for comparing different derivatives and understanding how structural modifications influence their properties.

Molecular Docking Simulations of this compound with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

For a compound like this compound, molecular docking simulations could be employed to investigate its potential interaction with various biological targets. For instance, nitroimidazoles are known for their activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com Docking studies could help in understanding how the cyclopentyl and nitro groups of the molecule contribute to its binding affinity and selectivity for a specific parasitic enzyme over its human counterpart.

The results of docking studies are often presented as a binding score, which estimates the binding free energy, and a visual representation of the ligand-protein complex, showing key interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations of this compound in Solvation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can be used to understand its behavior in a biological environment, such as in an aqueous solution or within a lipid bilayer. nih.gov

These simulations can provide detailed information on:

Solvation: How the molecule interacts with solvent molecules, which affects its solubility and bioavailability.

Conformational Flexibility: The range of shapes the molecule can adopt, which is crucial for its ability to bind to a target.

Stability of Ligand-Protein Complexes: When combined with molecular docking, MD simulations can be used to assess the stability of the predicted binding pose over time.

MD simulations offer a dynamic perspective that complements the static picture provided by methods like DFT and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built using the calculated quantum chemical descriptors and experimental activity data.

For a series of analogs of this compound, a QSAR study would involve:

Synthesizing and testing a set of analogs for a specific biological activity.

Calculating a variety of molecular descriptors for each analog.

Using statistical methods to develop a mathematical model that correlates the descriptors with the observed activity.

A successful QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive experimental work. The development of such models relies on the accurate calculation of descriptors and the availability of reliable biological data.

Chemical Reactivity and Derivatization of 1 Cyclopentyl 2 Nitro 1h Imidazole

Redox Chemistry of 1-Cyclopentyl-2-nitro-1H-imidazole

The redox chemistry of this compound is dominated by the nitro group, which is readily reduced under chemical, electrochemical, or biological conditions. The cyclopentyl substituent, being an electronically neutral alkyl group, has a minimal effect on the fundamental redox processes of the 2-nitroimidazole (B3424786) core.

The primary redox event is the one-electron reduction of the nitro group to form a nitro radical anion (R-NO₂•⁻). researchgate.net This process is often reversible. The one-electron reduction potential (E¹₇ at pH 7) is a key parameter for this class of compounds. For analogous 2-nitroimidazoles, these values are typically in the range of -350 to -500 mV. rsc.org For example, 1-(2-hydroxyethyl)-2-nitroimidazole, which has a simple alkyl-alcohol substituent at the N-1 position, exhibits an E¹₇ of -398 mV. rsc.org It is anticipated that this compound would have a similar reduction potential.

The reduction can be achieved using various methods:

Electrochemical Reduction: Cyclic voltammetry studies on 2-nitroimidazole show a pH-dependent reduction behavior. researchgate.net In aqueous mixed media, it's possible to observe the reversible one-electron couple corresponding to the formation of the nitro radical anion, which can then undergo further irreversible reduction. researchgate.net

Chemical Reduction: Reagents like sodium dithionite (B78146) or catalytic hydrogenation can be used to reduce the nitro group.

Enzymatic Reduction: In biological systems, nitroreductases can efficiently catalyze the reduction of the nitro group, a process that is often inhibited by the presence of oxygen. nih.govmdpi.com

The oxidation of this compound is less characterized. The imidazole (B134444) ring can be resistant to oxidation, but under strong oxidative stress, such as with sulfate (B86663) radicals (SO₄•⁻), degradation can occur. acs.org

Table 1: One-Electron Reduction Potentials of Selected 2-Nitroimidazoles

| Compound | One-Electron Reduction Potential (E¹₇ vs. NHE) |

| 1-(2-hydroxyethyl)-2-nitroimidazole (a structural analog) | -398 mV rsc.org |

| Misonidazole | -389 mV |

| Benznidazole | -355 mV |

| This compound | ~ -400 mV (Estimated) |

This interactive table allows for sorting and filtering of data on the reduction potentials of related nitroimidazole compounds.

Electrophilic and Nucleophilic Reactions of the Imidazole Ring in this compound

The reactivity of the imidazole ring is dictated by the powerful electron-withdrawing nitro group at the C2 position.

Electrophilic Reactions: The imidazole ring in this compound is strongly deactivated towards electrophilic aromatic substitution. The nitro group withdraws electron density from the ring system, making it much less nucleophilic than unsubstituted imidazole. masterorganicchemistry.com Consequently, classical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are highly unfavorable and not expected to occur under standard conditions.

Nucleophilic Reactions: Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.org The most probable site for nucleophilic attack is the C2 carbon, which bears the nitro group, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the adjacent nitro group. This can lead to the displacement of the nitro group as a nitrite (B80452) anion. Studies have shown that the nitro group of nitroimidazoles can be displaced by carbon nucleophiles, such as those derived from 1,3-dicarbonyl compounds, even in aqueous media. rsc.org

Other positions on the ring (C4 and C5) are less activated towards nucleophilic attack. The N1 position is already functionalized with the cyclopentyl group, precluding N-alkylation reactions.

Table 2: Predicted Reactivity of the Imidazole Ring

| Reaction Type | Position | Reactivity | Rationale |

| Electrophilic Substitution | C4, C5 | Very Low / Inert | Strong deactivation by the C2-NO₂ group. |

| Nucleophilic Substitution | C2 | High | Activation by the C2-NO₂ group; potential for NO₂ displacement. libretexts.orgrsc.org |

| Nucleophilic Substitution | C4, C5 | Low | Less activated compared to the C2 position. |

| Reaction at Nitrogen | N1, N3 | Blocked | N1 is alkylated; N3 is part of the aromatic system. |

This interactive table summarizes the predicted reactivity at different positions of the imidazole ring.

Functionalization of the Cyclopentyl Moiety of this compound

The cyclopentyl group, being a saturated aliphatic moiety, offers different avenues for functionalization compared to the aromatic imidazole ring. Its reactivity is characteristic of alkanes, primarily involving free-radical pathways.

Free-Radical Halogenation: The most straightforward method for functionalizing the cyclopentyl ring would be free-radical halogenation. This typically involves reacting the compound with a halogen source, such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like UV light or AIBN (azobisisobutyronitrile). The reaction would proceed by abstraction of a hydrogen atom from the cyclopentyl ring to form a cyclopentyl radical, which then reacts with the halogen. This would likely result in a mixture of mono-halogenated products at the various secondary positions of the cyclopentyl ring.

Oxidation: Strong oxidizing agents could potentially oxidize the C-H bonds of the cyclopentyl ring, leading to the introduction of hydroxyl or carbonyl functionalities, although controlling such reactions to achieve selective functionalization without degrading the nitroimidazole core would be challenging.

Table 3: Potential Functionalization Reactions of the Cyclopentyl Moiety

| Reaction Type | Reagents | Expected Product(s) |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), UV light | 1-(Bromocyclopentyl)-2-nitro-1H-imidazole (mixture of isomers) |

| Free-Radical Chlorination | Sulfuryl Chloride (SO₂Cl₂), AIBN | 1-(Chlorocyclopentyl)-2-nitro-1H-imidazole (mixture of isomers) |

This table outlines potential synthetic routes for modifying the cyclopentyl group.

Photochemical Reactivity of this compound

Nitroaromatic compounds, including nitroimidazoles, are known to be photochemically active. Exposure to UV radiation can promote the molecule to an excited state, enhancing its reactivity. nih.gov

Studies on related nitroimidazole derivatives have shown that UV irradiation significantly increases their reactivity towards free radicals. nih.gov The photochemical stability of nitroimidazoles varies with the substituents on the ring, but their degradation in solution upon irradiation often follows first-order kinetics. researchgate.net For this compound, potential photochemical reactions could include:

Photoreduction: In the presence of a hydrogen donor, the excited state of the nitro group could be reduced.

Photodissociation: Irradiation with sufficient energy could lead to the cleavage of bonds. Studies on brominated nitroimidazoles have shown that UV light can cause fragmentation of the molecule. rsc.org

Photosensitized Reactions: The excited molecule could transfer energy to other molecules, such as oxygen, to generate reactive oxygen species (ROS).

Degradation Pathways of this compound under Chemical Stress

This compound can degrade under various chemical conditions, including reductive, oxidative, and hydrolytic stress.

Reductive Degradation: This is a significant degradation pathway. As discussed in the redox section, chemical or biological reduction can lead not only to the formation of the corresponding amine but also to the fragmentation of the imidazole ring itself. The reduction of 2-nitroimidazoles has been shown to yield products like glyoxal (B1671930) and various amines, indicating a complete breakdown of the heterocyclic core. nih.gov

Oxidative Degradation: The molecule is susceptible to degradation by strong oxidizing agents. For instance, related 5-nitroimidazoles have been shown to degrade in the presence of hydrogen peroxide (H₂O₂), particularly at elevated temperatures. mdpi.com This process can lead to the formation of non-chromophoric (colorless) compounds, suggesting significant structural alteration. mdpi.com Treatment with advanced oxidation processes, such as those generating sulfate radicals, also effectively degrades nitroimidazoles. acs.org

Hydrolytic Degradation: While generally stable, the nitro group can be displaced via hydrolysis under specific conditions. A key degradation pathway identified for 2-nitroimidazole in certain microorganisms involves a hydrolytic denitration, catalyzed by a nitrohydrolase enzyme, which replaces the nitro group with a carbonyl group to yield imidazol-2-one and nitrite. nih.govgatech.edu This suggests that under certain chemical conditions (e.g., specific pH and temperature), a similar non-enzymatic hydrolysis might be possible, leading to the displacement of the nitro group. The stability of related nitroimidazoles is also known to be pH-dependent. mdpi.com

Table 4: Summary of Degradation Pathways

| Stress Condition | Key Reactive Species/Process | Major Degradation Products (based on analogs) |

| Reductive | Reducing agents (e.g., Na₂S₂O₄), nitroreductases | Hydroxylamine (B1172632)/amine derivatives, glyoxal, side-chain amines. nih.gov |

| Oxidative | Hydrogen peroxide (H₂O₂), sulfate radicals (SO₄•⁻) | Non-chromophoric compounds, potential cleavage products. acs.orgmdpi.com |

| Hydrolytic | Water, acid/base catalysis | Imidazol-2-one derivative, nitrite (by analogy to enzymatic pathways). nih.govgatech.edu |

| Photochemical | UV Radiation | Radical intermediates, various fragmentation products. nih.govresearchgate.net |

This interactive table summarizes the known and predicted degradation pathways for the compound under different chemical stresses.

Advanced Analytical Methods for 1 Cyclopentyl 2 Nitro 1h Imidazole Research

Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Separation of 1-Cyclopentyl-2-nitro-1H-imidazole

Chromatographic methods are fundamental for the assessment of purity and the separation of this compound from starting materials, byproducts, and potential isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile and thermally labile compounds like many nitroimidazoles. A typical HPLC method for a 2-nitroimidazole (B3424786) derivative would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govusda.gov Detection is commonly achieved using a UV detector, as the nitroimidazole chromophore absorbs in the UV region. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While some nitroimidazoles can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. bund.de For this compound, its volatility would need to be assessed to determine the necessity of a derivatization step. A common derivatization agent for compounds with active hydrogens is N,O-bis(trimethylsilyl)acetamide (BSA). bund.de The choice of a non-polar or medium-polarity capillary column, such as a DB-5 or DB-1, is typical for the separation of such derivatives. bund.de

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between GC and HPLC, using a supercritical fluid like carbon dioxide as the mobile phase. dtic.milchromatographyonline.com SFC can offer rapid separations and is particularly advantageous for chiral separations, which would be relevant if chiral centers are present in the molecule or its metabolites. chromatographyonline.comresearchgate.netnih.gov The use of chiral stationary phases in SFC can enable the resolution of enantiomers. chromatographyonline.comfagg.be

Table 1: Illustrative Chromatographic Conditions for the Analysis of 2-Nitroimidazole Derivatives This table presents typical conditions for the analysis of 2-nitroimidazole compounds, which can be adapted for this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | UV-Vis or Diode Array Detector (DAD) | nih.gov |

| GC-MS | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | Helium or Hydrogen | Mass Spectrometer (Electron Ionization or Negative Chemical Ionization) | bund.de |

| SFC | Chiral Stationary Phase (for enantiomeric separation) | Supercritical CO2 with a modifier (e.g., Methanol) | UV or Mass Spectrometer | dtic.milchromatographyonline.com |

Electrochemical Methods for Studying this compound Redox Potentials

The biological activity of nitroimidazoles is often linked to the electrochemical reduction of the nitro group. scispace.comresearchgate.net Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in determining the redox potentials of these compounds. The one-electron reduction potential is a key parameter that influences the compound's efficacy as a bioreductive drug. rsc.org

The electrochemical reduction of 2-nitroimidazole has been studied in detail, showing a pH-dependent mechanism. scispace.comresearchgate.net In aqueous media, the process typically involves the reduction of the nitro group to a nitro radical anion, followed by further reduction to hydroxylamine (B1172632) and then to an amine. scispace.comresearchgate.net The presence of the cyclopentyl group at the N1 position of this compound is expected to influence the electron density of the imidazole (B134444) ring and, consequently, the reduction potential of the nitro group. Generally, electron-donating groups can make the reduction potential more negative.

Table 2: Representative One-Electron Reduction Potentials of Substituted Nitroimidazoles This table provides examples of reduction potentials for various nitroimidazoles, illustrating the range within which this compound's potential might fall.

| Compound | One-Electron Reduction Potential (E¹₇) vs. NHE (mV) | Reference |

|---|---|---|

| 1-(2-hydroxyethyl)-2-nitroimidazole | -398 | rsc.org |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 | rsc.org |

| 4-nitroimidazole (B12731) | ≤ -527 | rsc.org |

| 2-nitroimidazole | -0.92 V (vs. Ag/Ag+) | researchgate.net |

Hyphenated Techniques (LC-MS, GC-MS) in this compound Metabolite Identification (Chemical Metabolites)

Understanding the metabolic fate of this compound is crucial for its development. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are the cornerstone of metabolite identification studies. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the analysis of drug metabolites in biological matrices. nih.govnih.govcapes.gov.brresearchgate.net The process typically involves administering the compound to an in vitro (e.g., liver microsomes) or in vivo system, followed by extraction of the metabolites from the biological matrix. The extract is then analyzed by LC-MS/MS. The parent drug and its metabolites are separated on an HPLC column and then ionized, typically using electrospray ionization (ESI). usda.gov The mass spectrometer detects the protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and their fragment ions, which are generated by collision-induced dissociation (CID). researchgate.net By comparing the mass spectra of the metabolites with that of the parent compound, structural information about the metabolic modifications can be deduced. Common metabolic pathways for nitroimidazoles include reduction of the nitro group and hydroxylation of the alkyl side chains. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile metabolites or those that can be made volatile through derivatization. bund.de The fragmentation patterns observed in electron ionization (EI) mass spectra can provide valuable structural information.

Table 3: Common Metabolic Transformations of Nitroimidazoles and Expected Mass Shifts This table outlines potential metabolic modifications for this compound and the corresponding change in mass that would be observed by mass spectrometry.

| Metabolic Reaction | Description | Change in Mass (Da) |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl group (-OH) | +16 |

| Nitro Reduction to Amino | Reduction of the nitro group (-NO₂) to an amino group (-NH₂) | -30 |

| N-dealkylation | Removal of the cyclopentyl group | -69 |

| Glucuronidation | Conjugation with glucuronic acid | +176 |

Spectrophotometric Assays for this compound Quantification in Research Matrices

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and cost-effective means for the quantification of nitroimidazole compounds in various research matrices, provided the sample complexity is low. researchgate.netresearchgate.netnih.govnih.gov The nitroimidazole core contains a chromophore that absorbs UV radiation, typically in the range of 300-400 nm. researchgate.netresearchgate.net

The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For more complex matrices, a preliminary extraction and clean-up step may be necessary to remove interfering substances. researchgate.net While not as selective as chromatographic methods, spectrophotometric assays can be very useful for high-throughput screening or for routine quantification in well-defined systems.

Table 4: Illustrative UV-Vis Absorption Maxima for Nitroimidazole Derivatives This table shows typical absorption maxima for nitroimidazole compounds, which can guide the selection of the analytical wavelength for the spectrophotometric quantification of this compound.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 2-Nitroimidazole | Aqueous Buffer | ~325 | researchgate.net |

| Metronidazole | Water | ~320 | researchgate.net |

| Ornidazole | Acidic medium after reaction | 390 | researchgate.net |

Thermal Analysis (TGA, DSC) of this compound Polymorphs and Stability

Thermal analysis techniques are essential for characterizing the physicochemical properties of solid-state materials, including polymorphism and thermal stability. researchgate.netresearchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, purity, and to identify and characterize different polymorphic forms of a substance. researchgate.net Polymorphs of the same compound will exhibit different melting points and heats of fusion.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability of a compound and to determine its decomposition temperature. researchgate.net For a nitroimidazole derivative, the TGA thermogram would indicate the temperature at which the compound begins to degrade, which is critical information for its handling and storage. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in an oxidative atmosphere (e.g., air) to study oxidative stability. nih.gov

Table 5: Representative Thermal Analysis Data for a Nitroimidazole Compound (Metronidazole) This table provides an example of the type of data obtained from thermal analysis of a nitroimidazole, which would be analogous to the characterization of this compound.

| Analytical Technique | Parameter | Typical Value for Metronidazole | Reference |

|---|---|---|---|

| DSC | Melting Point | ~160 °C | researchgate.net |

| TGA | Onset of Decomposition | ~220 °C | researchgate.net |

Preclinical in Vitro Molecular and Mechanistic Investigations of 1 Cyclopentyl 2 Nitro 1h Imidazole

Molecular Targets of 1-Cyclopentyl-2-nitro-1H-imidazole: Identification and Characterization In Vitro

The identification of molecular targets is a critical step in elucidating the mechanism of action of a compound. For nitroimidazole derivatives, their biological activity is often linked to their ability to interact with specific biomolecules. While direct studies on the molecular targets of this compound are not extensively documented, insights can be drawn from related imidazole (B134444) compounds.

Imidazole and its derivatives have been shown to bind to various proteins, including metalloproteins. For instance, imidazole and 4-nitroimidazole (B12731) can bind to yeast cytochrome c peroxidase. nih.gov The binding affinity is influenced by the substituents on the imidazole ring. It is plausible that this compound could also interact with heme-containing proteins, where the imidazole moiety coordinates with the metal center. The cyclopentyl group, being a bulky and hydrophobic substituent, could further influence the binding affinity and specificity of the compound for the target protein's binding pocket.

The nitro group at the 2-position is a key feature that likely dictates a significant portion of the compound's molecular interactions. Under hypoxic conditions, which are characteristic of certain pathological environments like solid tumors and anaerobic infections, the nitro group can undergo reduction to form reactive intermediates. These intermediates are then capable of covalently modifying a range of biomolecules, which can be considered its ultimate molecular targets.

Table 1: Potential Molecular Targets of this compound based on Related Compounds

| Potential Target Class | Specific Example | Potential Interaction |

| Metalloproteins | Cytochrome P450 Reductase | Coordination of the imidazole nitrogen to the heme iron. |

| DNA | Deoxyguanosine | Covalent adduct formation by reactive nitroso intermediates. |

| Proteins | Thiol-containing enzymes | Covalent modification of cysteine residues by reactive intermediates. |

Enzymatic Reduction of this compound: Mechanisms and Enzymes Involved In Vitro

The biological activity of many nitroaromatic compounds is contingent upon their enzymatic reduction. This process is particularly crucial for nitroimidazoles, as it leads to the formation of cytotoxic reactive species. The reduction of the nitro group is a stepwise process, typically involving one- or two-electron transfer reactions.

In vitro studies with other nitroaromatic compounds, such as 2,7-dinitrofluorene, have demonstrated that cytosolic and microsomal enzymes can catalyze their nitroreduction. nih.gov Xanthine oxidase is another enzyme capable of reducing nitro compounds. nih.gov It is highly probable that this compound is also a substrate for similar enzymatic systems. The reduction process is favored under low oxygen conditions, as oxygen can compete for the electrons, re-oxidizing the nitro radical anion back to the parent nitro compound in a futile cycle.

The key enzymes involved in the reduction of nitroimidazoles are often nitroreductases, which are found in both prokaryotic and eukaryotic cells. These enzymes transfer electrons from donors like NADPH or NADH to the nitro group, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

Table 2: Enzymes Potentially Involved in the In Vitro Reduction of this compound

| Enzyme | Cellular Location | Electron Donor | Product of Reduction |

| Cytochrome P450 Reductase | Microsomes | NADPH | Nitro radical anion |

| Xanthine Oxidase | Cytosol | Hypoxanthine | Nitro radical anion |

| DT-Diaphorase (NQO1) | Cytosol | NAD(P)H | Nitrosoimidazole |

| Bacterial Nitroreductases | - | NAD(P)H | Hydroxylaminoimidazole |

DNA Adduct Formation and Interaction Mechanisms of this compound Metabolites In Vitro

The reactive intermediates generated from the enzymatic reduction of nitroimidazoles are known to be genotoxic, primarily through the formation of DNA adducts. These adducts are covalent modifications to the DNA bases, which can disrupt DNA replication and transcription, leading to mutations and cell death.

Studies on other nitroaromatic compounds have shown that the N-hydroxy arylamine metabolite is a key intermediate in the formation of DNA adducts. nih.gov This reactive species can react directly with DNA or be further activated through O-esterification. The primary sites of adduction on the DNA are often the nucleophilic centers of guanine (B1146940) and adenine (B156593) bases. For example, the reaction of acrolein, a structurally different aldehyde, with deoxyguanosine leads to the formation of cyclic 1,N2-propanodeoxyguanosine adducts. nih.gov Similarly, the metabolites of this compound are expected to form adducts with DNA.

The specific structure of the adducts formed by this compound would depend on the nature of the reactive intermediate and the target nucleotide. The cyclopentyl group may influence the stability and reactivity of the intermediates, as well as the stereochemistry of the resulting DNA adducts.

Table 3: Potential DNA Adducts Formed by Metabolites of this compound

| DNA Base | Position of Adduction | Putative Adduct Structure |

| Deoxyguanosine | C8 | N-(deoxyguanosin-8-yl)-1-cyclopentyl-2-amino-1H-imidazole |

| Deoxyadenosine | N6 | N-(deoxyadenosin-N6-yl)-1-cyclopentyl-2-amino-1H-imidazole |

| Deoxyguanosine | N2 | 1-cyclopentyl-2-amino-1H-imidazol-N2-yl-deoxyguanosine |

Protein Binding and Modification by this compound and its Reactive Intermediates In Vitro

In vitro studies with the 5-nitroimidazole ronidazole (B806) have shown that its metabolites can form protein-bound residues. nih.gov These studies, which compared in vitro and in vivo findings, concluded that the in vitro model accurately reflects the initial processes of protein alkylation. nih.gov The reactive intermediates, such as the nitroso and hydroxylamino derivatives, are electrophilic and can react with nucleophilic amino acid residues on proteins, particularly cysteine (via its thiol group) and lysine (B10760008) (via its amino group).

The extent of protein binding is an important parameter in pharmacology, as it can influence the distribution and clearance of a drug. bioivt.com For this compound, the cyclopentyl group may affect its non-covalent binding to plasma proteins like albumin, while the reactive metabolites would be responsible for the covalent modifications.

Table 4: Potential Protein Modifications by Reactive Intermediates of this compound

| Amino Acid Residue | Type of Modification | Potential Consequence |

| Cysteine | Covalent adduction to the thiol group | Enzyme inhibition, disruption of disulfide bonds |

| Lysine | Covalent adduction to the epsilon-amino group | Alteration of protein charge, disruption of protein-protein interactions |

| Histidine | Covalent adduction to the imidazole ring | Alteration of metal binding sites, changes in enzyme catalytic activity |

Cellular Uptake and Intracellular Distribution Mechanisms of this compound in In Vitro Models

The ability of a compound to exert its biological effect is dependent on its ability to cross cell membranes and reach its intracellular targets. The cellular uptake and intracellular distribution of this compound can be investigated using in vitro cell culture models, such as Caco-2 cell monolayers, which are a model for the intestinal barrier. nih.gov

The physicochemical properties of this compound, particularly its lipophilicity conferred by the cyclopentyl group, would suggest that it can cross cell membranes via passive diffusion. The rate of uptake would be influenced by its concentration gradient across the membrane.

However, it is also possible that specific transporters could be involved in its cellular uptake. Once inside the cell, the compound would distribute between different subcellular compartments, such as the cytoplasm, mitochondria, and nucleus. The intracellular distribution will be governed by its affinity for different organelles and macromolecules. The enzymatic reduction of the nitro group is likely to occur in both the cytoplasm and mitochondria, where nitroreductases are present.

Studies with other nitro-compounds, such as 9-nitrocamptothecin, have shown that factors like particle size (for nanoparticle formulations) and incubation time can significantly affect cellular uptake and transport. nih.gov

Table 5: Factors Influencing Cellular Uptake of this compound

| Factor | Mechanism | Expected Effect on Uptake |

| Lipophilicity | Passive diffusion across the lipid bilayer | Increased lipophilicity from the cyclopentyl group may enhance uptake. |

| Concentration Gradient | Passive diffusion | Higher extracellular concentration would drive increased uptake. |

| Transporter Proteins | Facilitated diffusion or active transport | If a substrate for a transporter, uptake could be saturable and subject to competition. |

| Intracellular Metabolism | Enzymatic reduction | Rapid intracellular metabolism could maintain a favorable concentration gradient for uptake. |

Future Directions and Emerging Research Opportunities for 1 Cyclopentyl 2 Nitro 1h Imidazole

Exploration of Novel Synthetic Pathways for 1-Cyclopentyl-2-nitro-1H-imidazole

The development of efficient and versatile synthetic methodologies is paramount for the exploration of any new chemical entity. For this compound, future research will likely focus on novel synthetic pathways that offer improved yields, scalability, and access to a diverse range of derivatives. While classical methods for N-alkylation of imidazoles provide a foundational approach, innovative strategies are required to overcome potential challenges such as regioselectivity and functional group tolerance.

One promising avenue is the application of modern cross-coupling reactions. For instance, the use of Buchwald-Hartwig or Ullmann-type couplings could enable the direct N-arylation or N-alkylation of the 2-nitroimidazole (B3424786) core with cyclopentyl-containing fragments. These methods often proceed under milder conditions and with greater functional group compatibility compared to traditional alkylation with cyclopentyl halides.

Another area of exploration involves the late-stage functionalization of a pre-formed 1-cyclopentyl-1H-imidazole scaffold. This approach would allow for the introduction of the nitro group at a later step in the synthesis, potentially offering a more convergent and flexible route to the target compound and its analogues.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | Optimization of reaction parameters (temperature, time, solvent) for the N-alkylation of 2-nitroimidazole with cyclopentyl bromide. |

| Flow Chemistry | Scalability, improved safety for handling potentially energetic nitro compounds, precise control over reaction conditions. | Development of a continuous flow process for the nitration of 1-cyclopentyl-1H-imidazole. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), environmentally friendly conditions. | Screening for enzymes (e.g., nitroreductases working in reverse or novel transferases) that can catalyze the formation of the C-N bond. |

Deeper Understanding of this compound's Chemical Reactivity Under Diverse Conditions

A thorough understanding of the chemical reactivity of this compound is crucial for its potential applications. The interplay between the cyclopentyl group and the electron-withdrawing nitroimidazole core dictates its stability, reactivity, and ultimately its biological activity.

Future research should systematically investigate the compound's reactivity under a variety of conditions, including acidic, basic, oxidative, and reductive environments. This will be essential for predicting its metabolic fate in biological systems and for designing prodrug strategies. The nitro group, in particular, is known to be susceptible to reduction, a key activation step for the biological activity of many nitroaromatic compounds.

Furthermore, exploring the reactivity of the imidazole (B134444) ring itself, such as its susceptibility to electrophilic substitution or its ability to coordinate with metal ions, could open up new avenues for the development of novel derivatives and materials.

Advanced Computational Modeling for Predicting this compound Interactions

In silico methods are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of molecules. nih.gov Advanced computational modeling will be instrumental in elucidating the potential biological targets and interaction profiles of this compound.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of the compound with a wide range of protein targets. This can help in identifying potential mechanisms of action and in prioritizing experimental screening efforts. For instance, given the known antimicrobial and anticancer properties of other nitroimidazoles, docking studies could focus on key enzymes in pathogenic microorganisms or cancer cells. nih.gov

Furthermore, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling through computational models can provide early insights into the pharmacokinetic and pharmacodynamic properties of the compound, guiding lead optimization efforts. nih.gov

| Computational Method | Predicted Property | Potential Application |

| Molecular Docking | Binding affinity and mode to specific protein targets. | Identification of potential antibacterial or anticancer targets. |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices. | Understanding the chemical reactivity and metabolic stability. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, interaction with biological membranes. | Assessing membrane permeability and target engagement dynamics. |

Development of High-Throughput Screening Methodologies for this compound Derivatives In Vitro

To efficiently explore the biological potential of this compound and its derivatives, the development of robust high-throughput screening (HTS) assays is essential. nih.gov These assays will enable the rapid evaluation of large libraries of compounds against various biological targets.

Future research should focus on designing and validating cell-based and biochemical assays relevant to the predicted therapeutic areas. For example, if computational models suggest an antibacterial effect, HTS assays could be developed to measure the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. nih.gov

The integration of HTS with other technologies, such as high-content imaging and transcriptomics, can provide a more comprehensive understanding of the cellular effects of the compounds and help to elucidate their mechanisms of action.

Integration of this compound Research with Systems Chemistry and Chemical Biology Approaches

Moving beyond the study of the isolated molecule, future research should aim to integrate the investigation of this compound into the broader contexts of systems chemistry and chemical biology.

Systems chemistry approaches could explore how this compound interacts within complex chemical networks, potentially leading to the discovery of emergent properties and novel applications. For instance, its role in self-assembling systems or as a catalyst in multicomponent reactions could be investigated.

From a chemical biology perspective, this compound could be utilized as a chemical probe to study biological pathways. By attaching fluorescent tags or affinity labels, researchers can track its distribution and interactions within living cells, providing valuable insights into its molecular targets and mechanisms of action. The concept of molecular hybridization, where the this compound moiety is combined with other pharmacophores, presents a particularly promising strategy for the design of new, highly potent therapeutic agents. mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-cyclopentyl-2-nitro-1H-imidazole, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Imidazole ring formation : Cyclocondensation of nitro-substituted precursors with cyclopentylamine derivatives under reflux conditions (e.g., in ethanol or DMF) .

Functionalization : Post-synthetic nitration or substitution using HNO₃/H₂SO₄ mixtures or Pd-catalyzed cross-coupling reactions to introduce the nitro group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. Validation :

Q. How can the solubility and stability of this compound be optimized for biological assays?

Methodological Answer:

- Solubility screening : Test in DMSO (primary solvent), followed by aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) or cyclodextrins .

- Stability :

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and confirm stability via NMR post-reconstitution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Use Gaussian or ORCA software to calculate:

- Molecular docking : AutoDock Vina to predict binding affinities with biological targets (e.g., nitroreductase enzymes) .

- Validation : Compare computational results with experimental kinetic data (e.g., HPLC monitoring of reaction intermediates) .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

Methodological Answer:

Q. What strategies mitigate conflicting data in nitroimidazole redox behavior across experimental models?

Methodological Answer:

- Controlled redox studies :